

# Physical and chemical properties of Zoxamide technical grade

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## Compound of Interest

Compound Name: Zoxamide

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## Zoxamide Technical Grade: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Zoxamide** technical grade. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in clear, structured tables, and detailed methodologies for key analytical experiments are provided.

### Core Physical and Chemical Properties

**Zoxamide** is a benzamide fungicide with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It is a white, odorless powder with a licorice-like odor reported in some instances.[2][3] The technical grade active substance has a minimum purity of 950 g/kg, with a nominal purity of 97-98%.[4]

### Table 1: General and Physical Properties of Zoxamide

Property	Value
Common Name	Zoxamide
Chemical Name (IUPAC)	(RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide
CAS Number	156052-68-5
Molecular Formula	C <sub>14</sub> H <sub>16</sub> Cl <sub>3</sub> NO <sub>2</sub> [2]
Molecular Weight	336.64 g/mol
Appearance	White solid/lumpy powder[2][4]
Odor	Odorless to licorice-like[2][3]
Melting Point	158-160.5 °C[2][4]
Density	1.38 g/cm <sup>3</sup> at 20 °C[2][3]
Vapor Pressure	9.75 x 10 <sup>-8</sup> mm Hg at 25°C to <1.3 x 10 <sup>-5</sup> Pa at 20°C[4][5]
pKa	Not determinable due to low water solubility[4]

**Table 2: Solubility and Partition Coefficients of Zoxamide**

Property	Value
Solubility in Water	0.681 mg/L at 20 °C[2][4]
Solubility in Organic Solvents (at 20 °C)	
Acetone	55.7 g/L[4]
Ethyl Acetate	20.0 g/L[4]
1,2-Dichloroethane	12.5 g/L[4]
n-Octanol	6.49 g/L[4]
Xylene	1.56 g/L[4]
n-Heptane	0.038 g/L[4]
Octanol/Water Partition Coefficient (log Kow)	3.76 at 20 °C[2][3][5]

## Experimental Protocols

Detailed methodologies for the determination of key properties and the purity of **Zoxamide** are outlined below. These protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

### Determination of Zoxamide Purity by High-Performance Liquid Chromatography (HPLC)

A fully validated HPLC method is utilized for the determination of the active substance in **Zoxamide** technical grade and its formulations.[6]

- Instrumentation: A standard HPLC system equipped with a UV detector is employed.
- Column: A C18 reverse-phase column (e.g., ThermoHypersil-Keystone, 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water, typically in a ratio of 82:18 (v/v), is used.[7] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[5]

- Flow Rate: A constant flow rate of 1.0 mL/min is maintained.[7]
- Detection: UV detection is performed at a wavelength of 254 nm.[7]
- Injection Volume: A 50 µL injection volume is used for both standard and sample solutions.[7]
- Procedure:
  - Standard Preparation: A stock solution of **Zoxamide** is prepared by accurately weighing a known amount of **Zoxamide** reference standard and dissolving it in a suitable solvent (e.g., methanol). A series of working standards are prepared by diluting the stock solution to known concentrations.
  - Sample Preparation: An accurately weighed amount of the **Zoxamide** technical grade sample is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.
  - Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of the **Zoxamide** peak are recorded.
  - Calculation: The purity of the **Zoxamide** in the sample is calculated by comparing the peak area of the sample to the peak areas of the standard solutions.

## Determination of Zoxamide Residues by Gas Chromatography (GC)

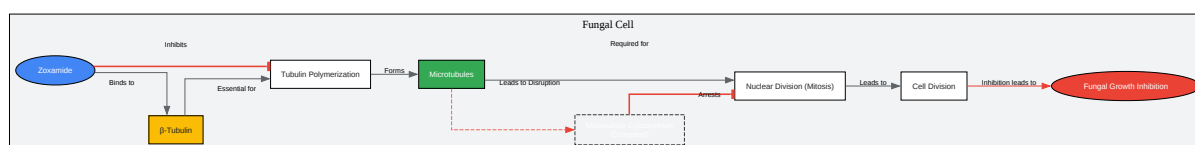
A Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) method has been developed for the determination of **Zoxamide** residues in various matrices.

- Instrumentation: A gas chromatograph coupled with an ion-trap mass spectrometer (GC-ITMS).
- Injection: A large volume injection technique using a carbofrit inserted into the glass liner can be employed.
- Sample Extraction: Samples are extracted with hexane and can be analyzed without a cleanup step.[6]

- Analysis Mode: Analyses can be carried out in both electron ionization (EI) and chemical ionization (CI) modes.[6]
- Quantification: The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be 0.01 mg/kg and 0.05 mg/kg, respectively, in both EI and CI modes.[6]

## Mode of Action: Disruption of Microtubule Cytoskeleton

**Zoxamide**'s fungicidal activity stems from its ability to disrupt the microtubule cytoskeleton in Oomycete fungi.[6][8] It specifically binds to  $\beta$ -tubulin, a subunit of microtubules, leading to the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics ultimately arrests nuclear division (mitosis) and inhibits cell division, leading to the death of the fungal pathogen.[6][8]



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